O,S-Diethyl ethylphosphonothioate
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Overview
Description
O,S-Diethyl ethylphosphonothioate: is an organophosphorus compound with the molecular formula C_6H_15O_2PS . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of both ethyl and phosphonothioate groups, making it a versatile chemical with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O,S-Diethyl ethylphosphonothioate typically involves the reaction of diethyl phosphite with ethyl mercaptan in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include controlled temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: O,S-Diethyl ethylphosphonothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates and sulfonates.
Reduction: Reduction reactions can lead to the formation of phosphonothioates with different substituents.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Phosphonates and sulfonates.
Reduction: Various phosphonothioates.
Substitution: Alkyl or aryl-substituted phosphonothioates.
Scientific Research Applications
O,S-Diethyl ethylphosphonothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of O,S-Diethyl ethylphosphonothioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
- O-Ethyl S-2-diethylaminoethyl ethylphosphonothiolate
- O,S-Diethyl methylphosphonothioate
- O-Ethyl S-2-diisopropylaminoethyl methylphosphonothiolate
Comparison: O,S-Diethyl ethylphosphonothioate is unique due to its specific combination of ethyl and phosphonothioate groups. Compared to similar compounds, it exhibits distinct reactivity and biological activity, making it suitable for specific applications in research and industry. For example, O-Ethyl S-2-diethylaminoethyl ethylphosphonothiolate is known for its use as a chemical warfare agent, whereas this compound is primarily used in scientific research and industrial applications .
Properties
CAS No. |
108711-97-3 |
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Molecular Formula |
C6H15O2PS |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-[ethyl(ethylsulfanyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C6H15O2PS/c1-4-8-9(7,5-2)10-6-3/h4-6H2,1-3H3 |
InChI Key |
ROHZJRLOFLALPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC)SCC |
Origin of Product |
United States |
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